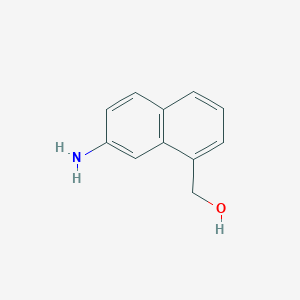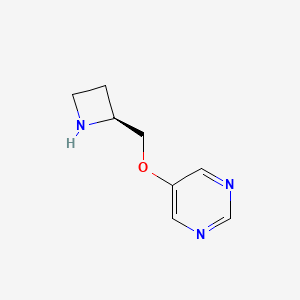![molecular formula C7H9N5 B11916361 6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11916361.png)
6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The imidazopyridine scaffold is a fused bicyclic structure that combines an imidazole ring with a pyridine ring, making it a versatile framework for drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine typically involves the construction of the imidazole ring followed by the introduction of the hydrazinyl and methyl groups. One common method involves the cyclization of 2,3-diaminopyridine with appropriate carbonyl compounds. For example, the reaction of 2,3-diaminopyridine with formaldehyde can yield the imidazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for imidazopyridines often rely on scalable and efficient synthetic routes. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, to introduce various substituents onto the imidazopyridine core .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, hydrogen gas with palladium on carbon.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while nucleophilic substitution can introduce various alkyl or aryl groups onto the imidazopyridine ring .
Applications De Recherche Scientifique
6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of purines.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, imidazopyridines are known to act as GABA_A receptor agonists, influencing neurotransmission in the central nervous system. Additionally, they can inhibit enzymes such as aromatase and proton pumps, leading to various therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine include:
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its mutagenic properties.
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: Used in synthetic chemistry as a building block.
Uniqueness
What sets this compound apart is its hydrazinyl group, which can participate in unique chemical reactions and interactions, enhancing its potential as a versatile scaffold for drug design and other applications.
Propriétés
Formule moléculaire |
C7H9N5 |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)hydrazine |
InChI |
InChI=1S/C7H9N5/c1-4-10-6-2-5(12-8)3-9-7(6)11-4/h2-3,12H,8H2,1H3,(H,9,10,11) |
Clé InChI |
VFYAJYIYWHVXFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C=C(C=N2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole](/img/structure/B11916293.png)









![2-Methoxy-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916366.png)

